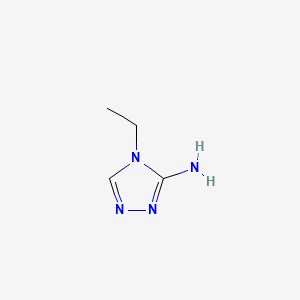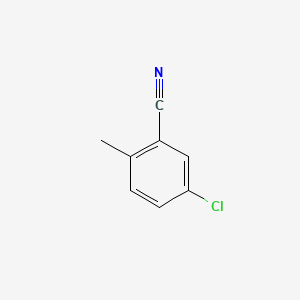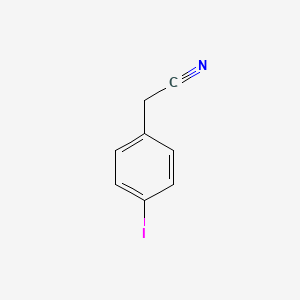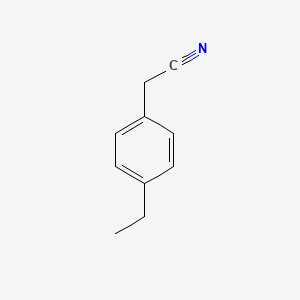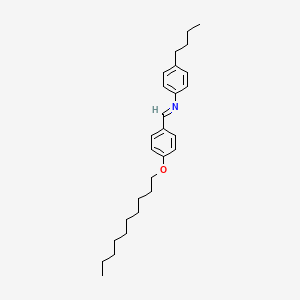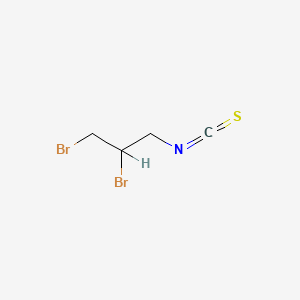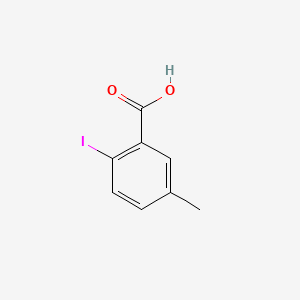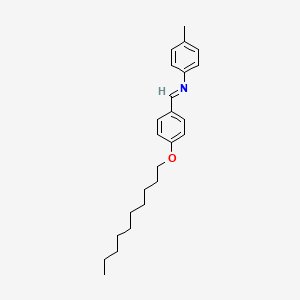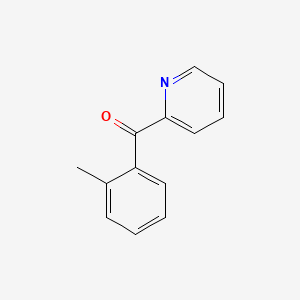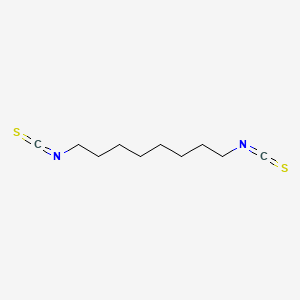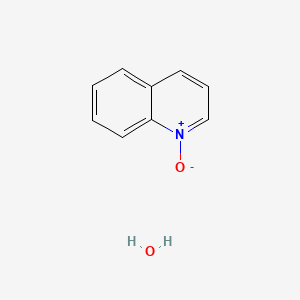
Quinoline N-oxide hydrate
描述
Quinoline N-oxide hydrate is a chemical compound with the molecular formula C9H7NO · xH2O. It is known for forming complexes with lanthanide chloride and is used in various chemical applications, including the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .
作用机制
Target of Action
It is known that quinoline n-oxide hydrate forms complexes with lanthanide chloride .
Mode of Action
This compound interacts with its targets through a process known as oxidative dehydrogenative coupling . This process involves the formation of new carbon-carbon (C-C) bonds . The success of this broad-scope methodology hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .
Biochemical Pathways
The compound plays a role in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .
Result of Action
It is known that the compound is used in the quantitative determination of nitrones .
生化分析
Biochemical Properties
Quinoline N-oxide hydrate plays a significant role in biochemical reactions, particularly in the formation of complexes with lanthanide chloride . It is also used in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent . The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to form complexes with lanthanide chloride, which can affect the catalytic activity of certain enzymes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been used in the synthesis of promising antiparasitic drugs, indicating its potential impact on cellular processes . Additionally, it has been observed to interact with nucleophiles and electrophiles, which can lead to changes in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s success in various biochemical reactions hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This broad-scope methodology allows for the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . These interactions at the molecular level contribute to its effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is hygroscopic and should be stored away from air and oxidizing agents to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as its use in the synthesis of antiparasitic drugs . At higher dosages, it may exhibit toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form complexes with lanthanide chloride and its use in the quantitative determination of nitrones indicate its involvement in specific metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: Quinoline N-oxide hydrate can be synthesized through the oxidation of quinoline using hydrogen peroxide or peracids. The reaction typically involves the use of a solvent such as acetic acid or ethanol and is carried out at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance the efficiency and yield of the reaction. Copper catalysis combined with activation by lithium fluoride or magnesium chloride has been shown to be effective in producing this compound in a one-step transformation .
化学反应分析
Types of Reactions: Quinoline N-oxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to quinoline under specific conditions.
Substitution: It can participate in substitution reactions, particularly at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium catalysts, hydrogen gas.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Quinoline.
Substitution: Substituted quinoline N-oxides.
科学研究应用
Quinoline N-oxide hydrate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex N-heterocycles and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiparasitic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
- Isoquinoline N-oxide
- 8-Methylquinoline N-oxide
- 6-Methoxyquinoline N-oxide
- Pyridine N-oxide
- 8-Quinolinol N-oxide
Comparison: Quinoline N-oxide hydrate is unique in its ability to form complexes with lanthanide chloride and its use in the quantitative determination of nitrones. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in various chemical reactions .
属性
IUPAC Name |
1-oxidoquinolin-1-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWDTBBCIXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214411 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64201-64-5 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the thermal behavior of quinoline N-oxide hydrate?
A1: The research paper investigates the thermal properties of both this compound and its deuterated analogue. While the abstract doesn't provide specific results, it suggests that the study examines how these compounds behave when subjected to changes in temperature. This could include analysis of melting points, dehydration temperatures, and potential phase transitions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



